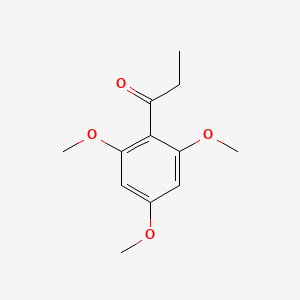

1-(2,4,6-trimethoxyphenyl)propan-1-one

Description

Contextual Significance within Contemporary Organic Synthesis and Medicinal Chemistry Scaffolds

In modern organic synthesis, molecules with diverse functional groups are highly sought after for their potential as building blocks for more complex structures. 1-(2,4,6-trimethoxyphenyl)propan-1-one serves as a valuable intermediate in various synthetic pathways. The presence of a ketone functional group allows for a wide range of chemical transformations, including nucleophilic additions and reductions, providing routes to a variety of other compounds.

The trimethoxyphenyl moiety is of particular interest in medicinal chemistry. This structural motif is found in a number of biologically active natural products and synthetic compounds. The presence of multiple methoxy (B1213986) groups on the phenyl ring can influence the molecule's electronic properties, solubility, and ability to interact with biological targets. Consequently, the 2,4,6-trimethoxyphenyl group is considered a privileged scaffold in drug discovery. A molecular scaffold refers to the core structure of a molecule, which can be systematically modified to develop new therapeutic agents. nih.gov Compounds containing the trimethoxyphenyl group have shown a range of biological activities, including anticancer and antimitotic properties. mdpi.comnih.gov The combination of the reactive propanone unit and the biologically relevant trimethoxyphenyl scaffold makes this compound a compound of considerable interest for the development of novel therapeutic agents. nih.govnih.gov

Historical Development and Evolution of Synthetic Approaches to Propanone and Trimethoxyphenyl Derivatives

The synthesis of aromatic ketones like this compound is deeply rooted in the history of organic chemistry. A cornerstone reaction for the formation of the propanone portion attached to the aromatic ring is the Friedel-Crafts acylation. Developed in 1877 by Charles Friedel and James Crafts, this reaction initially involved the alkylation of aromatic compounds. thermofisher.comwikipedia.orgchemistryviews.org Shortly thereafter, the acylation variant was discovered, which introduces a keto group into an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgbyjus.com This electrophilic aromatic substitution reaction has become a fundamental method for the synthesis of aryl ketones. byjus.com

The synthesis of the trimethoxyphenyl component also has a rich history. The parent compound, 1,3,5-trimethoxybenzene (B48636), can be prepared from phloroglucinol (B13840) through methylation reactions. chemicalbook.com Historical methods often employed methylating agents like dimethyl sulfate. chemicalbook.com Over time, more environmentally friendly and efficient methods have been developed, utilizing reagents such as dimethyl carbonate in the presence of a catalyst. researchgate.net The combination of these established synthetic strategies—Friedel-Crafts acylation for the ketone installation and various methods for the synthesis of the substituted benzene (B151609) ring—provides the foundation for the preparation of this compound.

A plausible synthetic route to this compound would involve the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst.

Fundamental Structural Elements and Nomenclature Conventions for this compound

The structure of this compound is characterized by two main components: a propan-1-one chain and a 2,4,6-trimethoxyphenyl group.

Propan-1-one: This is a three-carbon ketone. The "-one" suffix indicates the presence of a carbonyl group (C=O). The "propan-" prefix specifies a three-carbon chain. The "1-" indicates that the carbonyl group is located on the first carbon of the chain that is attached to the phenyl ring.

2,4,6-trimethoxyphenyl group: This is a benzene ring substituted with three methoxy (-OCH₃) groups. The term "phenyl" refers to the benzene ring as a substituent. The numbers 2, 4, and 6 denote the positions of the methoxy groups on the ring, relative to the point of attachment of the propanone chain (which is at position 1). The prefix "tri-" indicates three methoxy groups.

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic way of naming chemical compounds. For ketones, the parent alkane name is modified by replacing the "-e" with "-one". blogspot.combyjus.comorgoreview.com The carbon chain is numbered to give the carbonyl carbon the lowest possible number. byjus.com When a ketone is part of a larger molecule with an aromatic ring, the ring is often named as a substituent.

Table 1: Breakdown of the IUPAC Name

| Component | Meaning |

|---|---|

| 1- | Indicates the position of attachment of the trimethoxyphenyl group to the propan-1-one chain. |

| (2,4,6-trimethoxyphenyl) | The substituent group, which is a phenyl ring with three methoxy groups at positions 2, 4, and 6. |

| propan- | A three-carbon aliphatic chain. |

Structure

3D Structure

Properties

CAS No. |

834-94-6 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

1-(2,4,6-trimethoxyphenyl)propan-1-one |

InChI |

InChI=1S/C12H16O4/c1-5-9(13)12-10(15-3)6-8(14-2)7-11(12)16-4/h6-7H,5H2,1-4H3 |

InChI Key |

QLYHTUKAVJKTQL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1OC)OC)OC |

Origin of Product |

United States |

Detailed Reactivity and Mechanistic Investigations of 1 2,4,6 Trimethoxyphenyl Propan 1 One

Transformations Involving the 2,4,6-Trimethoxyphenyl Aromatic Ring

The 2,4,6-trimethoxyphenyl ring is exceptionally electron-rich and highly activated towards electrophilic aromatic substitution (SₑAr). wikipedia.orgyoutube.com The three methoxy (B1213986) groups are powerful activating groups and are ortho, para-directors. wikipedia.org In this specific molecule, the 2, 4, and 6 positions are occupied by methoxy groups. Therefore, incoming electrophiles will be directed to the remaining unsubstituted positions, which are the 3 and 5 positions.

The general mechanism involves the attack of the aromatic π-system on a strong electrophile (E⁺), forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. lkouniv.ac.inlibretexts.org The aromaticity is then restored by the loss of a proton from the site of attack. lkouniv.ac.in

Given the high degree of activation, reactions can often proceed under milder conditions than those required for benzene (B151609) itself. masterorganicchemistry.com

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on 1-(2,4,6-trimethoxyphenyl)propan-1-one

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(3-nitro-2,4,6-trimethoxyphenyl)propan-1-one |

| Halogenation | Br₂, FeBr₃ | 1-(3-bromo-2,4,6-trimethoxyphenyl)propan-1-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-acetyl-2,4,6-trimethoxyphenyl)propan-1-one |

It is important to note that due to the strong activation, poly-substitution (at both the 3 and 5 positions) may occur, and reaction conditions would need to be carefully controlled to achieve mono-substitution. The steric bulk of the propanoyl group at position 1 might offer some minor steric hindrance to the adjacent positions, but the electronic directing effects of the three methoxy groups are expected to be the dominant factor.

Nucleophilic Aromatic Substitution Pathways

The this compound molecule, possessing a highly electron-rich aromatic ring due to the presence of three methoxy groups, presents a unique case for nucleophilic aromatic substitution (SNAr). Generally, SNAr reactions are facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The trimethoxyphenyl ring, however, is activated towards electrophilic attack. Consequently, nucleophilic aromatic substitution on the 1-(2,4,6-trimethoxyphenyl) moiety is not a typical reaction pathway under standard conditions. chemistrysteps.comdalalinstitute.com

For a nucleophilic attack to occur on the aromatic ring of this compound, significant activation would be required. This could theoretically involve the formation of an organometallic complex or a reaction proceeding via a benzyne mechanism, though such pathways are less common and require specific and often harsh reaction conditions. chemistrysteps.com The high electron density of the ring makes it a poor candidate for the classical addition-elimination SNAr mechanism, which relies on the stabilization of a negative charge through resonance by electron-withdrawing substituents. wikipedia.orgmasterorganicchemistry.com

However, the 2,4,6-trimethoxyphenyl (TMP) group can function as a leaving group in certain specialized reactions, such as in anodic substitution reactions of proline derivatives or in the context of diaryliodonium salts. orgsyn.orgnih.gov In these cases, the TMP moiety's ability to stabilize a positive charge makes it a good leaving group, facilitating a substitution reaction that is mechanistically distinct from the typical SNAr pathway. Studies on allylic systems have also shown that the C-C bond connecting the 2,4,6-trimethoxyphenyl group can be labile under acidic conditions, allowing for substitution by various nucleophiles. researchgate.net This suggests that while direct SNAr on the ring is unfavorable, substitution reactions where the entire TMP group is displaced are feasible.

Dealkylation and Derivatization of Methoxy Functional Groups

The methoxy groups of this compound are primary sites for chemical modification through dealkylation and subsequent derivatization. These reactions are fundamental in synthetic chemistry for altering the properties of the molecule.

Dealkylation: Dealkylation, the removal of the methyl group from the methoxy ether, is a common transformation. This is typically achieved using strong acids, Lewis acids, or nucleophilic reagents.

Reagents: Common reagents for ether cleavage include strong protic acids like hydrogen bromide (HBr) and hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr3) and aluminum chloride (AlCl3).

Mechanism: With a reagent like HBr, the reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the bromide ion on the methyl carbon, displacing methanol and forming a phenol. The ortho and para positions of the methoxy groups relative to each other on the ring influence their reactivity. The methoxy group at the 4-position (para) may exhibit different reactivity compared to the two ortho-methoxy groups at the 2- and 6-positions due to steric and electronic effects.

Derivatization: Following dealkylation to the corresponding phenol(s), a wide array of derivatization reactions can be performed at the newly formed hydroxyl groups. This allows for the synthesis of a diverse range of analogs.

Esterification: The phenolic hydroxyl groups can be acylated using acid chlorides or anhydrides in the presence of a base to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) can introduce new alkyl or aryl groups, forming different ethers.

Formation of Glycosides: The hydroxyl groups can be coupled with activated sugar derivatives to form glycosides.

These derivatization strategies are crucial for modifying the molecule's solubility, lipophilicity, and biological interaction profile.

Advanced Mechanistic Studies of Reaction Pathways

Elucidation of Reaction Intermediates and Transition States

The study of reaction pathways involving this compound necessitates the characterization of transient species like intermediates and transition states. mdpi.com Although specific experimental data for this exact molecule is limited, mechanistic pathways can be inferred from related structures and theoretical calculations.

In reactions involving the propanone side chain, such as enolate formation, the key intermediate is the enolate ion, stabilized by the delocalization of the negative charge between the α-carbon and the carbonyl oxygen. The geometry and stability of this enolate are influenced by the bulky and electron-rich trimethoxyphenyl ring.

For reactions involving the aromatic ring, such as the acid-catalyzed C-C bond cleavage mentioned previously, the proposed mechanism involves protonation at the ipso-position of the electron-rich ring. researchgate.net This generates an oxonium species as a key intermediate, which subsequently decomposes by eliminating 1,3,5-trimethoxybenzene (B48636). researchgate.net

Computational chemistry provides powerful tools to model these transient structures. Quantum chemical calculations can be used to determine the geometries and energies of intermediates and transition states. mdpi.comnih.gov For a given reaction, the transition state represents the highest energy point on the reaction coordinate, and its structure reveals the nature of bond-breaking and bond-forming processes. mdpi.com

Table 1: Postulated Intermediates in Reactions of this compound

| Reaction Type | Postulated Intermediate | Key Features |

| Enolate Formation | Enolate Anion | Planar structure with delocalized negative charge. Steric hindrance from ortho-methoxy groups may influence stereochemistry. |

| Acid-Catalyzed Cleavage | Arenium Ion (Oxonium Species) | Positive charge delocalized over the aromatic ring and oxygen atoms. The ipso-carbon is protonated. researchgate.net |

| Methoxy Dealkylation | Protonated Ether | The ether oxygen is protonated, making the methyl carbon susceptible to nucleophilic attack. |

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are essential for understanding the factors that control the speed of reactions involving this compound. The rate of a chemical reaction is determined by the activation energy—the energy barrier that must be overcome for reactants to transform into products. mdpi.com

Key determinants of reaction rates for this molecule include:

Steric Hindrance: The two methoxy groups at the ortho-positions (2 and 6) of the phenyl ring create significant steric bulk around the propanone side chain. This steric hindrance can slow down reactions that require nucleophilic attack at the carbonyl carbon or the α-carbon.

Electronic Effects: The three electron-donating methoxy groups increase the electron density on the aromatic ring and also influence the reactivity of the carbonyl group through resonance and inductive effects. This can affect the rate of both electrophilic and nucleophilic reactions. For instance, the electron-donating nature of the ring would deactivate the carbonyl group towards nucleophilic attack compared to a propiophenone with an unsubstituted phenyl ring.

Solvent Effects: The choice of solvent can significantly impact reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. Polar protic solvents, for example, can solvate charged intermediates, potentially lowering the activation energy.

Catalyst: The presence and nature of a catalyst can dramatically alter the reaction rate by providing an alternative reaction pathway with a lower activation energy. chemrxiv.org

For example, in the dealkylation of the methoxy groups, the reaction rate will depend on the strength of the acid or Lewis acid used, the temperature, and the specific methoxy group being targeted (ortho vs. para).

Thermodynamic Considerations in Reaction Equilibrium and Product Distribution

Thermodynamics governs the extent to which a reaction proceeds and the distribution of products at equilibrium. The key thermodynamic parameters are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A reaction is spontaneous or favorable if the change in Gibbs free energy is negative.

Reaction Equilibrium: For reversible reactions, the position of the equilibrium is determined by the relative thermodynamic stability of the reactants and products. For instance, in the derivatization of the phenolic groups (after dealkylation), the equilibrium position will depend on the stability of the resulting esters or ethers compared to the phenolic starting material. The formation of a particularly stable product or the removal of a byproduct can drive the equilibrium towards the product side.

Product Distribution: In reactions where multiple products can be formed, the distribution is governed by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). This is known as the kinetically controlled product.

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction may be reversible, and the major product will be the most thermodynamically stable one. This is the thermodynamically controlled product.

In the case of partial dealkylation of this compound, it is possible to form different mono- or di-phenolic isomers. The distribution of these products would depend on the reaction conditions. A kinetically controlled reaction might favor the removal of the sterically less hindered para-methyl group, whereas a thermodynamically controlled process would favor the formation of the most stable phenol isomer.

Strategic Applications in Advanced Organic Synthesis

Integration as a Building Block in the Synthesis of Complex Organic Molecules

The utility of 1-(2,4,6-trimethoxyphenyl)propan-1-one as a foundational building block is evident in its incorporation into larger, more complex organic molecules. The trimethoxyphenyl moiety, with its electron-rich nature, readily participates in electrophilic aromatic substitution reactions, while the propanone unit offers a site for a wide range of nucleophilic additions and condensation reactions.

A notable example of its application is in the synthesis of 1-aryl-2-aminopropanes. In a copper(II)-catalyzed three-component arylation/hydroamination cascade reaction, allyl alcohol can be utilized as a synthetic equivalent of a C3 propane-1,2-diylium bis-cation synthon. This reaction, when carried out with an arene and a sulfonamide nucleophile, leads to the regioselective formation of 1-aryl-2-aminopropanes. Specifically, the synthesis of 1-(2,4,6-trimethoxyphenyl)-2-tosylamino-propane has been successfully demonstrated through this methodology, showcasing the integration of the this compound core structure into a more complex, functionalized molecule.

Precursor to Diverse Functional Chemical Scaffolds

The chemical architecture of this compound makes it an ideal precursor for the synthesis of a variety of functional chemical scaffolds, which are core structures that can be further elaborated to create libraries of compounds with diverse biological activities.

Chalcone Derivatives

One of the most significant applications of this compound is in the synthesis of chalcone derivatives. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a class of naturally occurring compounds that exhibit a wide range of biological activities. The synthesis of these derivatives is often achieved through a Claisen-Schmidt condensation reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde.

In a specific example, a series of chalcone derivatives were designed and synthesized based on the hybridization of 1-(2,4,6-trimethoxyphenyl)butan-1-one with chalcone. This highlights the utility of the 2,4,6-trimethoxyphenyl ketone scaffold as a key starting material for generating novel chalcone analogues with potential therapeutic applications. nih.gov

While the 2,4,6-trimethoxyphenyl moiety is a known component in some complex natural products, a direct synthetic route to the microtubule-stabilizing agent Taccabulin A from this compound has not been explicitly detailed in the reviewed literature.

Participation in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. This compound and its derivatives are valuable participants in such reactions.

A prime example is the aforementioned copper(II)-catalyzed three-component arylation/hydroamination cascade reaction to produce 1-aryl-2-aminopropanes. This reaction involves a Friedel-Crafts-type allylation of an arene followed by hydroamination, all occurring in a single pot. The successful synthesis of 1-(2,4,6-trimethoxyphenyl)-2-tosylamino-propane through this cascade process underscores the compound's suitability for complex, one-pot transformations.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com While chalcones derived from this compound are potential Michael acceptors, specific examples of Michael addition reactions involving this exact compound as either the donor or the acceptor were not prominently featured in the surveyed research. However, the general reactivity of the chalcone scaffold suggests its applicability in such reactions. tamu.edu

Biginelli Compounds

The Biginelli reaction is a well-known multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones, which are heterocyclic compounds with a wide range of pharmacological activities. tnsroindia.org.inbeilstein-journals.org The reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. ias.ac.inbeilstein-journals.org Although this compound possesses a ketone functionality, its direct participation as the dicarbonyl component in a classical Biginelli reaction is not a typical application, as the reaction favors β-ketoesters. frontiersin.org

Allyl Amine Synthesis

Allylic amines are important building blocks in organic synthesis due to their versatile reactivity. nih.govorganic-chemistry.org Various methods exist for their synthesis, including the Tsuji-Trost reaction and direct amination of allylic alcohols. organic-chemistry.org While the this compound scaffold can be envisioned as a precursor to molecules that could undergo reactions to form allyl amines, direct synthetic routes starting from this specific ketone to produce allyl amines were not explicitly detailed in the reviewed literature.

Derivatization for the Construction of Specialty Organic Reagents and Ligands

The unique properties of the 2,4,6-trimethoxyphenyl group can be exploited in the design and synthesis of specialty organic reagents and ligands. The electron-rich nature and steric bulk of this group can impart desirable characteristics to the final molecule, such as enhanced stability or specific reactivity.

An important application in this area is the development of derivatizing reagents for analytical chemistry. The tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) scaffold has been utilized to create reagents for the sensitive detection of alcohols, aldehydes, and ketones using liquid chromatography/electrospray mass spectrometry. This demonstrates the derivatization of the core trimethoxyphenyl structure to produce highly specialized analytical tools.

| Compound Name | Application |

| 1-(2,4,6-trimethoxyphenyl)-2-tosylamino-propane | Product of a three-component cascade reaction, demonstrating the use of the parent compound as a building block for complex molecules. |

| 1-(2,4,6-trimethoxyphenyl)butan-1-one | A closely related analogue used as a precursor in the synthesis of chalcone derivatives with potential anticancer activity. nih.gov |

| Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) | A key scaffold for the development of derivatizing reagents used in analytical chemistry for the detection of various functional groups. |

State of the Art Analytical Methodologies for Structural Elucidation of 1 2,4,6 Trimethoxyphenyl Propan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of 1-(2,4,6-trimethoxyphenyl)propan-1-one in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular skeleton and the assignment of all protons and carbons.

In the ¹H NMR spectrum, the protons of the 2,4,6-trimethoxyphenyl group are expected to exhibit characteristic chemical shifts. The two aromatic protons at the 3- and 5-positions are chemically equivalent due to the symmetry of the substitution pattern and would appear as a singlet. The protons of the three methoxy (B1213986) groups (-OCH₃) would also give rise to distinct singlets, with the two methoxy groups at the 2- and 6-positions being equivalent and the one at the 4-position appearing as a separate signal. The protons of the propan-1-one side chain, specifically the ethyl group, would present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling.

The ¹³C NMR spectrum would further confirm the carbon framework. The carbonyl carbon of the ketone is expected to resonate at a significantly downfield chemical shift, typically in the range of 190-215 ppm. libretexts.org The aromatic carbons of the trimethoxyphenyl ring would appear in the aromatic region of the spectrum, with their specific shifts influenced by the electron-donating methoxy substituents. The carbons of the three methoxy groups and the two carbons of the ethyl side chain would be observed in the aliphatic region.

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can be employed to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule. While this compound itself is achiral, for its chiral derivatives, specialized NMR methods can be used to determine the relative and absolute stereochemistry. nih.govacs.orgacs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (C3, C5) | ~6.1 | s | 2H |

| Methoxy H (C2, C6) | ~3.8 | s | 6H |

| Methoxy H (C4) | ~3.8 | s | 3H |

| Methylene H (-CH₂-) | ~2.8 | q | 2H |

| Methyl H (-CH₃) | ~1.1 | t | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~205 |

| Aromatic C (C1) | ~110 |

| Aromatic C (C2, C6) | ~162 |

| Aromatic C (C3, C5) | ~90 |

| Aromatic C (C4) | ~165 |

| Methoxy C (C2, C6) | ~56 |

| Methoxy C (C4) | ~55 |

| Methylene C (-CH₂-) | ~37 |

| Methyl C (-CH₃) | ~8 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. jsscacs.edu.innih.gov

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. For aromatic ketones, this peak typically appears in the region of 1685-1705 cm⁻¹. libretexts.org The presence of the aromatic ring and its methoxy substituents would give rise to several characteristic bands. These include C-H stretching vibrations of the aromatic ring and the aliphatic side chain, C=C stretching vibrations within the aromatic ring, and C-O stretching vibrations of the methoxy groups.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. aps.org The vibrational modes of the aromatic ring are often strong in the Raman spectrum. Analysis of both IR and Raman spectra can aid in the conformational analysis of the molecule, as the vibrational frequencies can be sensitive to the spatial arrangement of the atoms. researchgate.net

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1685 - 1705 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Methoxy) | Stretching | 1000 - 1300 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

In addition to providing the molecular formula, mass spectrometry offers insights into the structure of the molecule through the analysis of its fragmentation pattern. libretexts.org Upon ionization, the molecular ion can undergo characteristic fragmentation, breaking into smaller, charged fragments. The masses of these fragment ions provide clues about the different structural motifs within the molecule. For this compound, common fragmentation pathways would likely involve cleavage of the bonds adjacent to the carbonyl group, leading to the formation of an acylium ion and the loss of the ethyl group, or the formation of a trimethoxyphenyl-containing fragment. The fragmentation of the methoxy groups, such as the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O), can also be anticipated. fabad.org.tr

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]+• | C₁₂H₁₆O₄ | 224.1049 |

| [M - C₂H₅]+ | C₁₀H₁₁O₄ | 195.0657 |

| [C₉H₁₁O₃]+ | 2,4,6-trimethoxyphenyl | 167.0708 |

| [C₂H₅CO]+ | Propanoyl cation | 57.0340 |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide highly accurate data on bond lengths, bond angles, and torsional angles, offering an unequivocal confirmation of the molecular structure of this compound, provided that suitable single crystals can be grown.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a reaction mixture. nih.gov

HPLC, with its wide range of stationary and mobile phases, is a versatile tool for the analysis of moderately polar organic compounds. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol), would likely be suitable for the analysis of the target compound. The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. nist.gov For this compound, a GC method employing a capillary column with a suitable stationary phase could be developed for purity assessment. Coupling GC with a mass spectrometer (GC-MS) would allow for the identification of any impurities present in the sample.

Theoretical and Computational Chemistry Approaches to 1 2,4,6 Trimethoxyphenyl Propan 1 One

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

One of the most significant outcomes of these calculations is the determination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. wikipedia.orgresearchgate.netschrodinger.com A smaller gap generally implies higher reactivity, as less energy is needed to move an electron to an unoccupied orbital. wikipedia.org For 1-(2,4,6-trimethoxyphenyl)propan-1-one, the electron-donating trimethoxyphenyl group is expected to raise the HOMO energy, while the electron-withdrawing propan-1-one group influences the LUMO, collectively determining the molecule's reactivity profile.

Theoretical calculations can predict various electronic and structural properties. The data below is representative of typical values that would be obtained for an aromatic ketone like this compound using DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular motion at the femtosecond scale.

For this compound, MD simulations are invaluable for conformational analysis. The molecule possesses several single bonds, particularly between the aromatic ring and the propanone side chain, around which rotation can occur. This rotation gives rise to various three-dimensional arrangements, or conformers. MD simulations explore the potential energy surface of the molecule to identify low-energy, stable conformations and the energy barriers between them. Understanding the preferred conformation is crucial as it dictates how the molecule interacts with other chemical species.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface (PES) of a reaction, researchers can identify the most likely pathway from reactants to products. researchgate.net This involves locating and characterizing the energies of stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov

The transition state represents the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. For instance, the reduction of the ketone group in this compound can be modeled to understand the approach of a reducing agent and the subsequent steps of the reaction.

Plotting the energy changes along the reaction pathway generates a reaction energy landscape or profile. This profile provides a visual representation of the reaction's feasibility and kinetics. Such models allow for the comparison of different potential reaction pathways, helping to predict the major products and understand the role of catalysts in lowering activation barriers. nih.gov

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Predictive Design

Quantitative Structure-Reactivity Relationship (QSRR or more broadly, QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. wikipedia.orgijnrd.org This approach is particularly useful for the predictive design of new molecules with enhanced or tailored properties.

In the context of this compound, a QSAR study would involve designing a series of derivatives by systematically modifying its structure—for example, by changing the substituents on the phenyl ring or altering the length of the alkyl chain. For each of these derivatives, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP). mdpi.com

The next step involves experimentally measuring a specific reactivity parameter for each derivative, such as the rate constant for a particular reaction. Finally, statistical methods like multiple linear regression (MLR) are used to build a mathematical model that relates the calculated descriptors to the observed reactivity. ijnrd.orgjocpr.com

A hypothetical QSAR model might take the form: log(k) = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where log(k) is the logarithm of the reaction rate constant, and A and B are molecular descriptors. A well-validated QSAR model can then be used to predict the reactivity of new, yet-to-be-synthesized derivatives, guiding chemists toward the design of molecules with desired reactivity profiles. nih.govscispace.com

Table 2: Hypothetical Data for a QSAR Study on Derivatives

| Compound | Substituent (R) | LUMO Energy (eV) | Molecular Volume (ų) | log(Reactivity) |

|---|---|---|---|---|

| 1 | H | -1.80 | 230 | 1.5 |

| 2 | 4-Cl | -1.95 | 240 | 1.8 |

| 3 | 4-NO₂ | -2.50 | 245 | 2.5 |

| 4 | 4-CH₃ | -1.75 | 248 | 1.3 |

This predictive capability makes QSAR an essential tool in modern chemical research for accelerating the discovery and optimization of functional molecules.

Future Research Trajectories and Emerging Paradigms for 1 2,4,6 Trimethoxyphenyl Propan 1 One

Development of Chemo- and Regioselective Transformations

A primary challenge and opportunity in the synthetic manipulation of polyfunctional molecules like 1-(2,4,6-trimethoxyphenyl)propan-1-one is achieving high chemo- and regioselectivity. This involves directing a chemical reaction to a specific functional group (chemoselectivity) or a particular position on the molecule (regioselectivity). Future research will likely focus on developing precise methodologies to selectively modify either the ketone moiety or the aromatic ring.

Controlling the preferential site of nucleophilic or electrophilic attack is crucial for constructing complex molecular architectures without the need for extensive protecting group strategies. For instance, in condensation reactions with binucleophiles like hydrazines, the reaction's direction can be switched depending on the substrate's substituents and the reaction conditions, leading to different heterocyclic products like pyrazoles or pyridazinones. semanticscholar.orgmdpi.com Research into the transformations of this compound could explore similar pathways, where reaction conditions (e.g., pH, temperature, solvent) are fine-tuned to selectively yield specific isomers. semanticscholar.orgmdpi.com

Moreover, the three methoxy (B1213986) groups on the phenyl ring present a challenge for regioselective demethylation or functionalization. Developing transformations that can distinguish between the ortho- and para-positions is a significant goal. Such selective transformations are essential for creating derivatives where the substitution pattern is precisely controlled, which is often a key determinant of biological activity. Challenges in achieving selectivity have been noted in related systems, such as during the sulfonylation of molecules containing multiple amine functionalities, highlighting the need for robust synthetic methods. nih.gov

Table 1: Potential Chemo- and Regioselective Reactions for this compound

| Reaction Type | Target Site | Potential Products | Research Goal |

| Reductive Amination | Carbonyl Carbon | Substituted Amines | Selective formation of secondary or tertiary amines. |

| Aldol (B89426) Condensation | α-Carbon | β-Hydroxy Ketones | Regioselective functionalization of the propanone chain. |

| Electrophilic Aromatic Substitution | Aromatic Ring | Halogenated/Nitrated Derivatives | Controlling substitution at specific positions of the phenyl ring. |

| Selective Demethylation | Methoxy Groups | Phenolic Derivatives | Regioselective cleavage of ortho- or para-methoxy ethers. |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Advances in catalysis are central to modern organic synthesis, offering pathways to reactions that are more efficient, sustainable, and selective. Future work on this compound will benefit from the exploration of novel catalytic systems that can overcome the limitations of classical stoichiometric reagents.

One promising avenue is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture, simplifying purification and enabling catalyst recycling. For example, ionic organic solids have been successfully employed as catalysts for Michael additions of N-heterocycles to chalcones, providing a greener alternative to traditional methods. mdpi.com Applying similar solid-supported catalysts to transformations of this compound could lead to more sustainable synthetic protocols.

Furthermore, the development of tailor-made catalysts is a key objective. researchgate.net This includes:

Organocatalysis: Using small organic molecules to catalyze reactions, often with high enantioselectivity, which would be crucial for synthesizing chiral derivatives.

Photoredox Catalysis: Employing light to drive chemical reactions under mild conditions, potentially enabling transformations that are difficult to achieve with thermal methods.

Biocatalysis: Utilizing enzymes to perform highly specific and selective transformations, such as stereoselective reductions of the ketone or regioselective hydroxylation of the aromatic ring.

The goal is to identify or design catalytic systems that not only accelerate reactions but also provide exquisite control over the product's structure, including its stereochemistry. The synergy between different types of catalysts, such as combining metal catalysis with organocatalysis, also represents a frontier for achieving novel and challenging transformations.

Integration with Flow Chemistry, Automation, and Artificial Intelligence in Synthetic Design

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing. d-nb.info Flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. spirochem.com This technology is particularly well-suited for multi-step syntheses and for handling hazardous reagents or unstable intermediates. nih.govresearchgate.net Future research should explore the translation of synthetic routes involving this compound into continuous flow systems. This would enable more efficient, reproducible, and scalable production of the compound and its derivatives. mdpi.com

The integration of automation with flow chemistry can create powerful platforms for high-throughput reaction optimization. Robotic systems can systematically vary reaction conditions to rapidly identify the optimal parameters for yield and selectivity.

Layered on top of these automated systems is the growing influence of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools can revolutionize synthetic design in several ways:

Predictive Modeling: AI algorithms can be trained on vast datasets of chemical reactions to predict the outcome of a planned synthesis, identify potential side products, and suggest the most promising reaction conditions. nih.govfnasjournals.com

Retrosynthesis: AI can propose novel synthetic routes to a target molecule, potentially uncovering more efficient or innovative pathways that a human chemist might overlook.

De Novo Design: Machine learning models can generate entirely new molecular structures with desired properties, which can then be synthesized using automated platforms. nih.gov

The ultimate vision is a closed-loop, autonomous system where AI designs a synthetic route, a robotic platform executes and optimizes the reactions in a flow reactor, and the resulting data is fed back to the AI to refine future predictions. This integration would dramatically accelerate the discovery and development of new molecules derived from this compound.

Rational Design of Derivatives with Tailored Reactivity Profiles

The this compound core is a privileged scaffold found in various biologically active compounds. The trimethoxyphenyl moiety, in particular, is a key feature in a number of natural products and synthetic molecules with potent anticancer properties, such as tubulin polymerization inhibitors. nih.govmdpi.com A major future trajectory will involve the rational design of new derivatives with reactivity profiles and biological activities tailored for specific applications.

This process begins with establishing a clear structure-activity relationship (SAR). By systematically modifying the parent structure and evaluating the effects of these changes, researchers can understand how different functional groups influence the molecule's properties. For example, the nature of substituents on a core structure can be modulated to tune its antioxidant capacity or its reactivity toward biological targets. mdpi.com

Computational chemistry and molecular modeling will play a pivotal role in this rational design process. These tools allow for the in silico prediction of molecular properties, such as:

Electronic Properties: How modifications affect the electron density at different points in the molecule, influencing its reactivity.

Steric Profile: How the size and shape of the molecule impact its ability to bind to a biological target.

Pharmacokinetic Properties (ADMET): Predicting the absorption, distribution, metabolism, excretion, and toxicity of a potential drug candidate before it is synthesized.

By using these predictive models, chemists can prioritize the synthesis of compounds that are most likely to have the desired characteristics, making the discovery process more efficient. Research could focus on creating a library of derivatives by modifying the propanone chain (e.g., elongation, branching, introduction of heteroatoms) or altering the substitution on the aromatic ring to fine-tune the molecule's properties for applications in medicinal chemistry or materials science.

Table 2: Strategies for Rational Design of this compound Derivatives

| Modification Strategy | Target Property | Rationale | Potential Application |

| Introduction of N-heterocycles | Biological Activity | Mimic known pharmacophores, enhance binding affinity. | Anticancer, antimicrobial agents. |

| Variation of Alkyl Chain | Lipophilicity/Sterics | Modulate cell permeability and target engagement. | Drug discovery. |

| Bioisosteric Replacement of Methoxy Groups | ADMET Profile | Improve metabolic stability and reduce toxicity. | Medicinal chemistry. |

| Attachment of Fluorophores | Probe Development | Create fluorescent tags for biological imaging. | Chemical biology. |

Q & A

Q. What are the standard synthetic routes for 1-(2,4,6-trimethoxyphenyl)propan-1-one and its derivatives?

The compound is typically synthesized via Claisen-Schmidt condensation. For example, derivatives are prepared by reacting 1-(3-(benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)ethan-1-one with substituted benzaldehydes in methanol under basic conditions (e.g., KOH) for 24 hours. The reaction mixture is purified via vacuum filtration, extraction with dichloromethane, and silica gel column chromatography. Yield and purity are confirmed by H/C NMR and HRMS .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- X-ray crystallography : Determines crystal packing and intermolecular interactions (e.g., hydrogen bonds and van der Waals forces). For example, derivatives like (E)-1-(2-fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one are analyzed for bond angles and torsion angles .

- Spectroscopy : H/C NMR identifies substituent positions, while IR confirms functional groups (e.g., carbonyl stretches at ~1650 cm) .

Advanced Research Questions

Q. What methodologies address contradictions in biological activity data for this compound derivatives?

- Structure-Activity Relationship (SAR) studies : Modifying substituents (e.g., chloro, methoxy, or fluorophenyl groups) and testing against biological targets (e.g., Plasmodium falciparum). For instance, derivatives with electron-withdrawing groups show enhanced antimalarial activity compared to electron-donating groups .

- Dose-response assays : Resolve discrepancies by correlating IC values with structural features. For example, Loureirin B (a derivative) reduces insulin resistance in polycystic ovary syndrome models via GPR120 activation .

Q. How can crystallization challenges for this compound derivatives be mitigated?

- Solvent selection : Use polar aprotic solvents (e.g., DMSO or methanol) to enhance solubility and crystal growth .

- Hydrogen-bonding analysis : Tools like graph-set notation (e.g., Etter’s rules) predict supramolecular interactions. For example, C=O···H–O and π-π stacking stabilize crystal lattices .

- Refinement software : SHELXL refines high-resolution data, even for twinned crystals, by optimizing occupancy and thermal parameters .

Q. What computational methods predict the physicochemical properties of this compound?

- Density Functional Theory (DFT) : Calculates electron distribution, dipole moments, and frontier molecular orbitals to predict reactivity .

- Molecular docking : Screens derivatives against targets (e.g., tubulin or GPR120) using software like Discovery Studio. For example, (Z)-1-aryl-3-arylamino derivatives stimulate tubulin polymerization via hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.